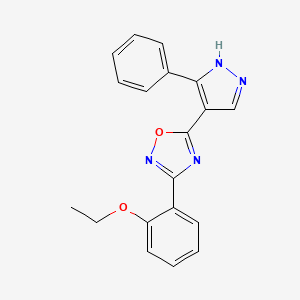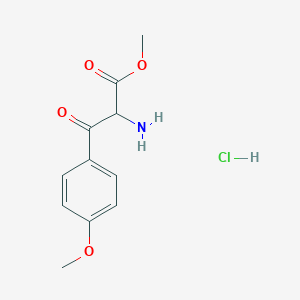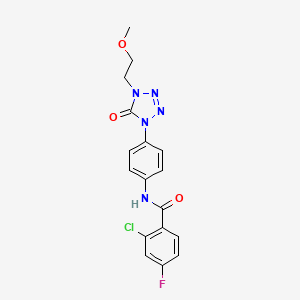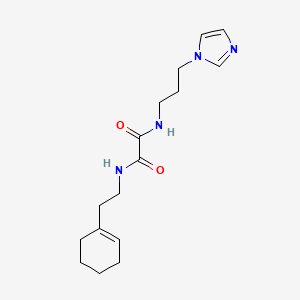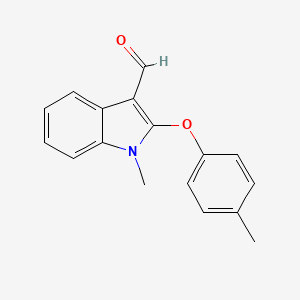![molecular formula C14H18N2OS B2422556 1-(1-(ベンゾ[b]チオフェン-3-イル)プロパン-2-イル)-3-エチル尿素 CAS No. 2034228-44-7](/img/structure/B2422556.png)
1-(1-(ベンゾ[b]チオフェン-3-イル)プロパン-2-イル)-3-エチル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is a synthetic organic compound that features a benzo[b]thiophene moiety
科学的研究の応用
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
Target of Action
The primary target of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Result of Action
Given its affinity for 5-ht1a receptors, it can be inferred that the compound likely influences the physiological functions regulated by these receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety .
生化学分析
Biochemical Properties
1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea, like other thiophene derivatives, is known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have been reported to act as anti-inflammatory agents and serotonin antagonists
Cellular Effects
It is known that thiophene derivatives can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some thiophene derivatives have been reported to display micromolar affinity toward 5-HT1A sites, which are associated with serotonin receptors
Metabolic Pathways
Some thiophene derivatives have been reported to generate reactive metabolites due to reactive quinone-imine or quinone intermediates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea typically involves the reaction of benzo[b]thiophene derivatives with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[b]thiophene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzo[b]thiophene derivatives.
類似化合物との比較
Similar Compounds
1-(Benzo[b]thiophen-2-yl)-3-ethylurea: Similar structure but with a different position of the benzo[b]thiophene ring.
1-(Benzo[b]thiophen-3-yl)propan-2-ylamine: Lacks the urea group, leading to different chemical properties.
1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea is unique due to its specific substitution pattern and the presence of both the benzo[b]thiophene and urea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-15-14(17)16-10(2)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9-10H,3,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSXNCJQUYZSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(C)CC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422473.png)
![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)
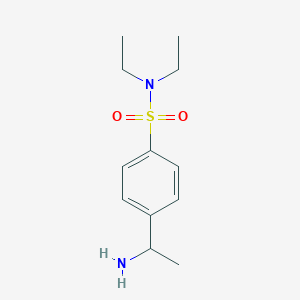
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)acetamide](/img/structure/B2422481.png)
![5-oxo-N-[2-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2422483.png)
![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate](/img/structure/B2422486.png)
![2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2422488.png)
